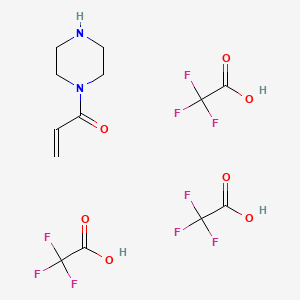

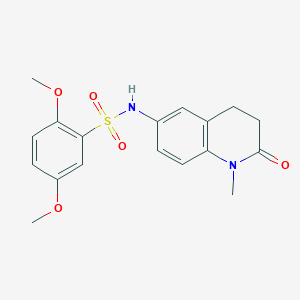

![molecular formula C18H12F2N2O4 B2895278 4-{2-氰基-3-[4-(二氟甲氧基)苯基]丙-2-烯酰胺}苯甲酸 CAS No. 571182-64-4](/img/structure/B2895278.png)

4-{2-氰基-3-[4-(二氟甲氧基)苯基]丙-2-烯酰胺}苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-{2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}benzoic acid, also known as DFMPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

科学研究应用

聚合物合成中的可再生构建模块

Trejo-Machin 等人 (2017) 的研究探索了作为酚类化合物的苯乙酸,作为一种可再生构建模块,以增强分子对苯并恶嗪环形成的反应性。这种方法提出了对传统苯酚基方法的可持续替代方案,可能适用于苯甲酸衍生物,用于合成具有理想热和热机械性能的高级聚合物材料 Trejo-Machin 等人,2017。

有机染料和电子特性

Kotteswaran 等人 (2016) 合成了 2-氰基-3-(4-二甲氨基苯基)丙-2-烯酸并对其进行了表征,通过光谱分析证明了该化合物的电子特性。这项工作说明了相似的氰化烯酰苯甲酸在开发具有特定电子和热特性的新型有机染料中的潜力 Kotteswaran 等人,2016。

高级材料开发

Mayershofer 等人 (2006) 讨论了利用苯甲酸衍生物合成用于环聚合的钌基催化剂。他们的研究结果表明苯甲酸衍生物在创建复杂分子结构方面的多功能性,表明 4-{2-氰基-3-[4-(二氟甲氧基)苯基]丙-2-烯酰胺}苯甲酸在催化和聚合物科学中的潜在应用领域 Mayershofer 等人,2006。

液晶配合物

Alaasar 和 Tschierske (2019) 通过棒状苯甲酸酯和苯甲酸衍生物之间的氢键形成,设计了超分子液晶配合物。这项研究强调了苯甲酸衍生物在液晶材料的设计和开发中的作用,这可以扩展到研究 4-{2-氰基-3-[4-(二氟甲氧基)苯基]丙-2-烯酰胺}苯甲酸在类似应用中的作用 Alaasar 和 Tschierske,2019。

类药性和生物活性预测

Madhavi 和 Lakshmi Bhavani (2021) 探索了含有类似于 4-{2-氰基-3-[4-(二氟甲氧基)苯基]丙-2-烯酰胺}苯甲酸的活性结构单元的新化合物的类药性特性的设计、合成和计算机预测。他们的工作强调了特定结构特征在确定化合物的类药性和生物活性中的重要性,为评估类似化合物提供了一个框架 Madhavi 和 Lakshmi Bhavani,2021。

作用机制

Target of Action

It’s known that this compound is used as a dye in dye-sensitized solar cells (dsscs) . In this context, the compound’s primary target would be the photoanode, where it acts as a sensitizer .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involved in the action of this compound . This reaction is widely applied in carbon–carbon bond-forming reactions and is known for its mild and functional group tolerant reaction conditions . The compound’s interaction with its target leads to changes in the electronic structure of the molecules involved, resulting in the formation of new bonds .

Result of Action

The result of the compound’s action in a DSSC is the conversion of light energy into electrical energy . The compound, acting as a dye, absorbs light and initiates the conversion process . The efficiency of the solar cell made with this synthesized dye is reported to be 1.7% .

Action Environment

The action of this compound can be influenced by environmental factors such as light and water . Light is necessary for the compound to absorb and initiate the conversion of light energy into electrical energy . The stability of the compound, and thus the efficacy of the DSSC, can be affected by environmental conditions such as temperature and humidity .

属性

IUPAC Name |

4-[[2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F2N2O4/c19-18(20)26-15-7-1-11(2-8-15)9-13(10-21)16(23)22-14-5-3-12(4-6-14)17(24)25/h1-9,18H,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKOKBOVPJNLHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamido}benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

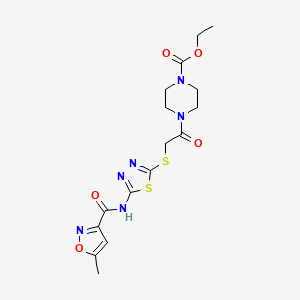

![1-Methyl-4-[[2-[(2-phenylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2895196.png)

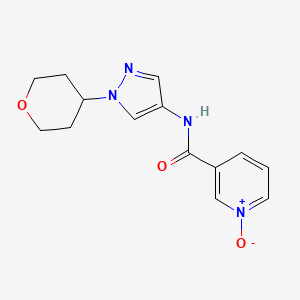

![N-(benzo[d][1,3]dioxol-5-yl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide](/img/structure/B2895199.png)

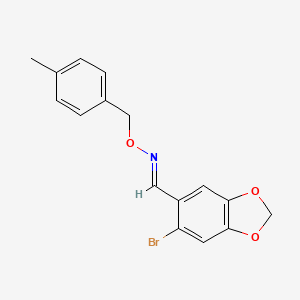

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2895203.png)

![3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2895211.png)

![4-[(E)-1-(dimethylamino)ethylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B2895213.png)

![N-(4-ethylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2895214.png)